(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol
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Overview
Description
(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a bromopyridine moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and piperidine.
Formation of Intermediate: 5-Bromopyridine is reacted with formaldehyde to form 5-bromopyridin-3-ylmethanol.
Coupling Reaction: The intermediate is then coupled with piperidin-4-ylmethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: The major product is (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)carboxylic acid.
Reduction: The major product is (1-((5-Pyridin-3-yl)methyl)piperidin-4-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can intercalate with DNA, while the piperidine ring may interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1-((5-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanol
- (1-((5-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanol
- (1-((5-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanol
Uniqueness
(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-12-5-11(6-14-7-12)8-15-3-1-10(9-16)2-4-15/h5-7,10,16H,1-4,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTILNJFPSRPOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744350 |
Source
|
Record name | {1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296225-06-3 |
Source
|
Record name | {1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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